N-(5-chloro-2-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
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Description
N-(5-chloro-2-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a useful research compound. Its molecular formula is C19H19ClN2O3S and its molecular weight is 390.88. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as tolfenamic acid, have been found to inhibitcyclooxygenases (EC 1.14.99.1) and pantothenate kinase (EC 2.7.1.33) . These enzymes play crucial roles in inflammatory responses and coenzyme A biosynthesis, respectively .
Mode of Action
The compound likely interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, in the case of cyclooxygenases, the compound may prevent the enzyme from converting arachidonic acid into prostaglandins . This results in a decrease in the production of these inflammatory mediators .
Biochemical Pathways
The inhibition of cyclooxygenases affects the arachidonic acid pathway , leading to a reduction in the production of prostaglandins, thromboxanes, and other eicosanoids . These molecules are involved in various physiological processes, including inflammation, pain perception, and regulation of blood pressure . The inhibition of pantothenate kinase, on the other hand, disrupts the biosynthesis of coenzyme A , a crucial cofactor in numerous metabolic reactions .
Pharmacokinetics
Similar compounds are generally well absorbed and undergo extensive metabolism in the liver . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters in the gastrointestinal tract.
Result of Action
The inhibition of cyclooxygenases and pantothenate kinase by the compound can lead to anti-inflammatory effects and potentially disrupt cellular metabolism, respectively . This could result in a reduction in pain and inflammation, as well as alterations in cellular growth and differentiation .
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c1-12-4-6-15(20)11-17(12)21-26(24,25)16-9-13-3-2-8-22-18(23)7-5-14(10-16)19(13)22/h4,6,9-11,21H,2-3,5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEUKXLVORIHRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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